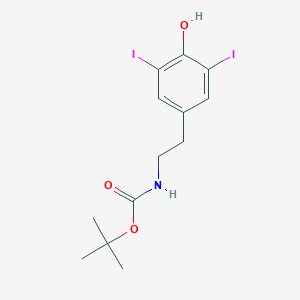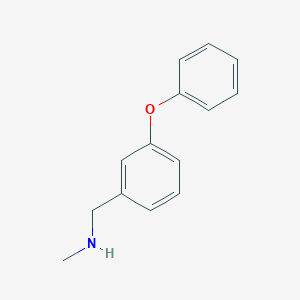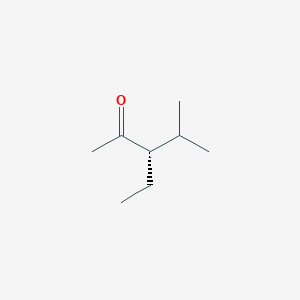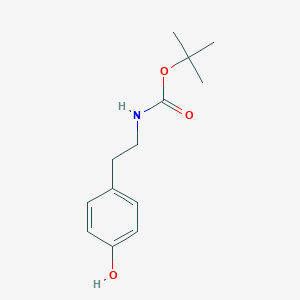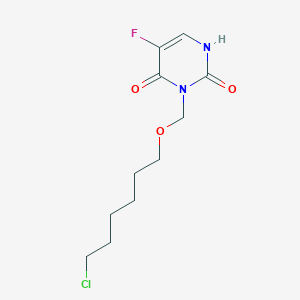
2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-, also known as CMF, is a synthetic compound with potential antitumor activity. It belongs to the class of pyrimidine derivatives and has been extensively studied for its anticancer properties.
Mechanism Of Action
The exact mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- is not fully understood, but it is believed to work by inhibiting thymidylate synthase, an enzyme involved in DNA synthesis. This leads to DNA damage and ultimately cell death. 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- is metabolized in the liver and excreted in the urine.
Advantages And Limitations For Lab Experiments
One advantage of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- is its potential as a combination therapy with other anticancer drugs. Its low toxicity also makes it a promising candidate for clinical trials. However, its mechanism of action is not fully understood, which may limit its development as a standalone therapy. In addition, more research is needed to determine the optimal dose and treatment duration for 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-.
Future Directions
Future research on 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- should focus on its potential use in combination with other anticancer drugs, as well as its potential use in the treatment of viral infections. Additional studies are also needed to determine the optimal dose and treatment duration for 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-, as well as its safety and efficacy in clinical trials. Finally, further investigation is needed to fully understand the mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- and its potential as a standalone therapy for cancer.
Synthesis Methods
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- involves the reaction of 5-fluorouracil with 6-chlorohexyl chloroformate in the presence of a base. The resulting intermediate is then reacted with methanol and sodium hydroxide to form 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-. This method has been optimized for high yield and purity and has been used for large-scale production of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has also been shown to enhance the efficacy of other anticancer drugs, such as doxorubicin and cisplatin. In addition, 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.
properties
CAS RN |
139593-09-2 |
|---|---|
Product Name |
2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- |
Molecular Formula |
C11H16ClFN2O3 |
Molecular Weight |
278.71 g/mol |
IUPAC Name |
3-(6-chlorohexoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16ClFN2O3/c12-5-3-1-2-4-6-18-8-15-10(16)9(13)7-14-11(15)17/h7H,1-6,8H2,(H,14,17) |
InChI Key |
FSQIZBJJWQKMJN-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C(=O)N1)COCCCCCCCl)F |
Canonical SMILES |
C1=C(C(=O)N(C(=O)N1)COCCCCCCCl)F |
synonyms |
1-((6-chlorohexyloxy)methyl)-5-fluorouracil CHOM-5-FU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



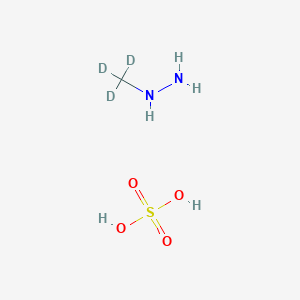
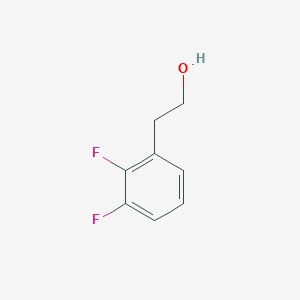
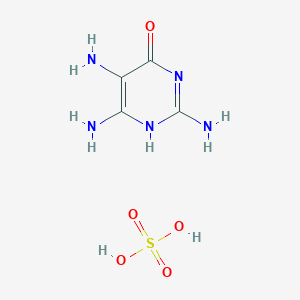
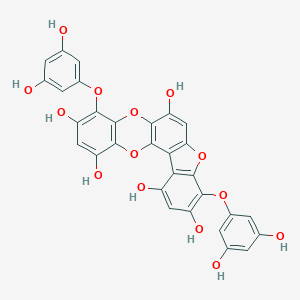
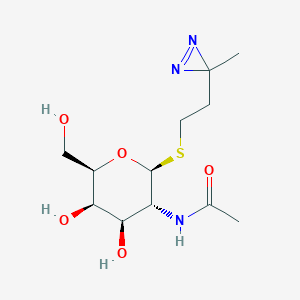
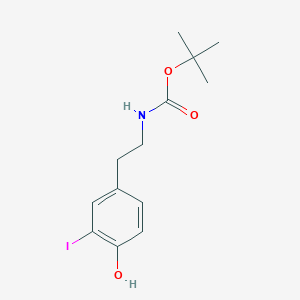
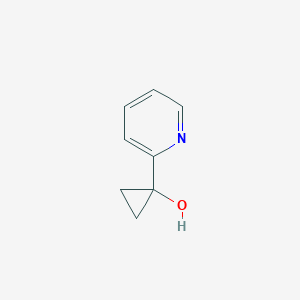
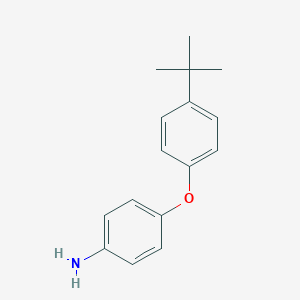
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
